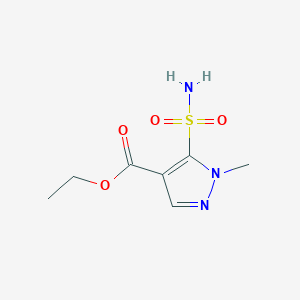

Ethyl 1-methyl-5-sulfamoyl-1H-pyrazole-4-carboxylate

Description

Ethyl 1-methyl-5-sulfamoyl-1H-pyrazole-4-carboxylate (CAS RN: 88398-81-6; molecular formula: C₇H₁₁N₃O₄S) is a pyrazole derivative characterized by a sulfamoyl group at the 5-position and an ethyl carboxylate ester at the 4-position. Its molecular weight is 233.242 g/mol, and it exhibits a planar pyrazole core with a methyl group at the 1-position, contributing to steric and electronic effects .

Properties

IUPAC Name |

ethyl 1-methyl-5-sulfamoylpyrazole-4-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H11N3O4S/c1-3-14-7(11)5-4-9-10(2)6(5)15(8,12)13/h4H,3H2,1-2H3,(H2,8,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ICDLJCWXRUNUNO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(N(N=C1)C)S(=O)(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H11N3O4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40538357 | |

| Record name | Ethyl 1-methyl-5-sulfamoyl-1H-pyrazole-4-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40538357 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

233.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

88398-81-6 | |

| Record name | Ethyl 1-methyl-5-sulfamoyl-1H-pyrazole-4-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40538357 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 1-methyl-5-sulfamoyl-1H-pyrazole-4-carboxylate typically involves the cyclocondensation of hydrazines with 1,3-dicarbonyl compounds or their synthetic equivalents . One common method includes the reaction of ethyl acetoacetate with phenyl hydrazine in the presence of acetic acid . Another eco-friendly procedure employs lithium perchlorate as a Lewis acid catalyst to optimize reaction conditions .

Industrial Production Methods

Industrial production methods for this compound are not widely documented. the general approach involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of advanced catalytic systems and green chemistry principles is encouraged to minimize environmental impact .

Chemical Reactions Analysis

Types of Reactions

Ethyl 1-methyl-5-sulfamoyl-1H-pyrazole-4-carboxylate undergoes various chemical reactions, including:

Reduction: The compound can be reduced using reducing agents such as sodium borohydride.

Substitution: This reaction involves the replacement of one functional group with another, commonly using nucleophiles or electrophiles.

Common Reagents and Conditions

Oxidation: Manganese dioxide in carbon tetrachloride.

Reduction: Sodium borohydride in methanol.

Substitution: Various nucleophiles or electrophiles under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or aldehydes, while reduction may produce alcohols .

Scientific Research Applications

Ethyl 1-methyl-5-sulfamoyl-1H-pyrazole-4-carboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of Ethyl 1-methyl-5-sulfamoyl-1H-pyrazole-4-carboxylate involves its interaction with specific molecular targets and pathways. The compound’s sulfonamide group is known to inhibit certain enzymes by mimicking the structure of natural substrates, thereby blocking their activity . This inhibition can lead to various biological effects, depending on the specific target enzyme .

Comparison with Similar Compounds

Substituent Variations and Physicochemical Properties

The sulfamoyl (-SO₂NH₂) and ethyl carboxylate (-COOEt) groups define the compound’s reactivity and interactions. Comparisons with structurally related pyrazole derivatives highlight key differences:

Key Observations :

- Reactivity : The chlorosulfonyl group in acts as a leaving group, making it more reactive in nucleophilic substitutions than the sulfamoyl group in the target compound.

- Hydrogen Bonding : The target compound’s sulfamoyl group forms robust hydrogen bonds (e.g., pyrazolyl-N–H⋯O interactions), critical for crystal packing and solubility .

Hydrogen-Bonding Networks and Crystallography

The target compound’s crystal structure (studied via SHELX software ) reveals a layered arrangement stabilized by N–H⋯O and N–H⋯N hydrogen bonds . In contrast, the zwitterionic analogue 2-Amino-4,6-dimethoxypyrimidin-1-ium 1-methyl-5-sulfamoyl-1H-pyrazole-4-carboxylate forms a nine-membered hydrogen-bonded network, altering its 3D lattice and solubility . Such differences underscore the role of counterions and substituents in supramolecular assembly.

Biological Activity

Ethyl 1-methyl-5-sulfamoyl-1H-pyrazole-4-carboxylate is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article explores its biological activity, including mechanisms of action, therapeutic applications, and relevant research findings.

Chemical Structure and Properties

This compound contains a pyrazole ring, a carboxylate group, and a sulfonamide moiety. The molecular formula is C₉H₁₁N₃O₄S, with a molecular weight of approximately 233.24 g/mol. The sulfonamide group is particularly noteworthy as it enhances the compound's biological reactivity and mimics natural substrates, allowing it to inhibit specific enzymes effectively.

The biological activity of this compound is primarily attributed to its ability to interact with various biological macromolecules. Preliminary studies suggest that it may inhibit enzymes such as carbonic anhydrase isoenzymes, which are critical in numerous physiological processes. The sulfonamide group may also facilitate interactions with targets involved in inflammatory pathways and microbial resistance.

Biological Activities

Antimicrobial Activity : this compound has been investigated for its antimicrobial properties. Similar compounds have shown effectiveness against various bacterial strains, including E. coli and Staphylococcus aureus, suggesting that this compound may possess comparable activity .

Anti-inflammatory Effects : Research indicates that derivatives of pyrazole compounds exhibit anti-inflammatory properties. This compound has shown potential in reducing inflammation markers in preclinical models, making it a candidate for further exploration in inflammatory disease therapies .

Analgesic Properties : Some studies have reported analgesic effects associated with pyrazole derivatives. This compound may contribute to pain relief mechanisms through its action on specific receptors involved in pain signaling pathways .

Research Findings and Case Studies

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.